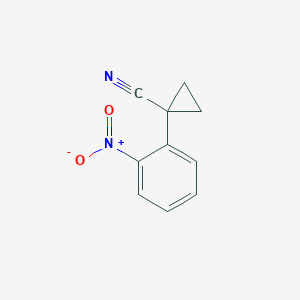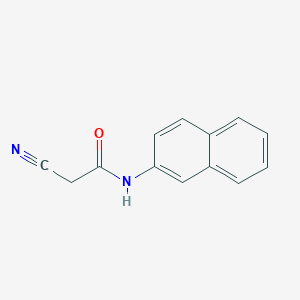![molecular formula C14H9N3O4 B11725147 2-Cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B11725147.png)
2-Cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide is a heterocyclic compound that features a furan ring substituted with a cyano group and a nitrophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide typically involves the reaction of 4-nitrobenzaldehyde with furan derivatives under specific conditions. One common method includes the use of a Knoevenagel condensation reaction, where the aldehyde group of 4-nitrobenzaldehyde reacts with a cyanoacetic acid derivative in the presence of a base such as piperidine . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the cyano group under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted amides or esters.
科学研究应用
2-Cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of organic electronic materials due to its unique electronic properties.
作用机制
The mechanism of action of 2-Cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide is not fully understood. it is believed to interact with specific molecular targets such as bacterial enzymes, disrupting their normal function and leading to antibacterial effects. The nitrophenyl group may play a crucial role in binding to these targets, while the cyano group could be involved in electron transfer processes.
相似化合物的比较
Similar Compounds
- 2-Cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide
- 2-Cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide
- 2-Cyano-3-[5-(4-aminophenyl)furan-2-yl]prop-2-enamide
Uniqueness
2-Cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can significantly influence its reactivity and biological activity. The presence of both the cyano and nitrophenyl groups makes it a versatile compound for various chemical transformations and applications.
属性
分子式 |
C14H9N3O4 |
|---|---|
分子量 |
283.24 g/mol |
IUPAC 名称 |
2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C14H9N3O4/c15-8-10(14(16)18)7-12-5-6-13(21-12)9-1-3-11(4-2-9)17(19)20/h1-7H,(H2,16,18) |
InChI 键 |
JQXWIOSLMWABPM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(tert-Butyl)phenyl]pyrrole](/img/structure/B11725074.png)


![2,5-dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B11725101.png)
![Methyl 3-hydroxy-2-[2-(4-methoxyphenyl)diazen-1-yl]but-2-enoate](/img/structure/B11725107.png)

![N-[(3-methylphenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B11725116.png)
![Urea, [(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)methylene]-](/img/structure/B11725122.png)
![(3R,4R,5S,6R)-5,6-dideuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol](/img/structure/B11725128.png)
![3-Bromo-2,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B11725151.png)
![2-[2-(4-tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B11725159.png)

![2-[3-(2-Nitroprop-1-EN-1-YL)phenoxy]pyrimidine](/img/structure/B11725164.png)

